Nipecotic acid

Description

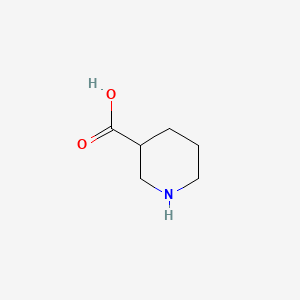

Structure

3D Structure

Properties

IUPAC Name |

piperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c8-6(9)5-2-1-3-7-4-5/h5,7H,1-4H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJLSEXAGTJCILF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00870568 | |

| Record name | 3-Piperidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00870568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID8139863 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

498-95-3 | |

| Record name | Nipecotic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=498-95-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nipecotic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000498953 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Piperidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00870568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Piperidine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.159 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NIPECOTIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1U1QTN40SY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Enantiomers of Nipecotic Acid: (S)-(+) vs. (R)-(-)

Abstract

Nipecotic acid, a cyclic analog of the principal inhibitory neurotransmitter γ-aminobutyric acid (GABA), stands as a cornerstone molecule in neuropharmacological research. Its ability to inhibit GABA reuptake transporters (GATs) has paved the way for novel therapeutic strategies, most notably in epilepsy. However, the biological activity of this compound is not monolithic; it is dictated by its stereochemistry. The molecule possesses a single chiral center, giving rise to two distinct enantiomers: (S)-(+)-Nipecotic acid and (R)-(-)-Nipecotic acid. These non-superimposable mirror images, while chemically identical in an achiral environment, exhibit profoundly different pharmacological profiles within the chiral milieu of the central nervous system. This guide provides an in-depth technical exploration of these enantiomers, elucidating their differential interactions with GABA transporters, the resulting therapeutic implications, and the critical analytical methodologies required for their distinction and separation.

The Molecular and Stereochemical Landscape of this compound

This compound, or piperidine-3-carboxylic acid, is a non-proteinogenic β-amino acid.[1] Its structure features a piperidine ring with a carboxylic acid group at the 3-position. This C3 carbon is the stereogenic center responsible for the existence of the (S) and (R) enantiomers.

The designation of '(+)' and '(-)' refers to the direction in which each enantiomer rotates plane-polarized light (dextrorotatory and levorotatory, respectively), an experimentally determined property. The '(S)' and '(R)' designation is derived from the Cahn-Ingold-Prelog (CIP) priority rules, which provide an absolute configuration of the chiral center.

// Invisible edge to enforce layout s_node -> r_node [style=invis]; } dot Figure 1: Chemical structures of the (S) and (R) enantiomers of this compound.

Table 1: Physicochemical Properties of this compound Enantiomers

| Property | (S)-(+)-Nipecotic Acid | (R)-(-)-Nipecotic Acid | Racemic (±)-Nipecotic Acid |

| CAS Number | 59045-82-8[2] | 59379-37-8 | 498-95-3[3] |

| Molecular Formula | C₆H₁₁NO₂[2] | C₆H₁₁NO₂[4] | C₆H₁₁NO₂[3] |

| Molecular Weight | 129.16 g/mol [2] | 129.16 g/mol [4] | 129.2 g/mol [3] |

| Appearance | White to off-white powder[2] | White solid | Solid[3] |

| Melting Point | 253-254 °C (dec.)[2] | 260-262 °C (dec.) | N/A |

| Optical Rotation | [α]D²⁰ = +5 ± 1.5º (c=5 in H₂O)[2] | [α]D²⁰ = -10.5º (c=1 in H₂O) | N/A |

Pharmacodynamics: A Tale of Enantioselective GAT Inhibition

The primary mechanism of action for this compound is the competitive inhibition of GABA transporters (GATs).[5] GATs are sodium- and chloride-dependent membrane proteins that terminate GABAergic neurotransmission by removing GABA from the synaptic cleft and extracellular space.[6] There are four main subtypes: GAT1, GAT2, GAT3, and BGT1 (often referred to as GAT4 in non-human species). GAT1 is predominantly located on presynaptic neurons and is responsible for the majority of synaptic GABA reuptake, making it a key therapeutic target.[7][8]

Inhibition of GATs, particularly GAT1, elevates extracellular GABA concentrations, thereby enhancing the inhibitory tone of the nervous system. This is the foundational principle behind the use of GAT inhibitors as anticonvulsants.[8][9]

Causality of Enantioselective Binding

The profound difference in biological activity between the (S) and (R) enantiomers stems from the stereospecificity of the GAT binding pocket. The transporter's active site is a chiral environment, and a successful inhibitory interaction depends on a precise three-dimensional fit.

-

(R)-(-)-Nipecotic Acid: This enantiomer is the primary driver of GAT1 inhibition.[8] Its spatial configuration allows for optimal interaction with key residues within the GAT1 binding site, mimicking the binding of endogenous GABA.[6] The development of potent and selective GAT1 inhibitors, such as the antiepileptic drug Tiagabine, has focused almost exclusively on derivatives of the (R)-nipecotic acid scaffold.[10][11] Studies on N-substituted derivatives consistently show that the (R)-enantiomer possesses significantly higher binding affinity and inhibitory potency at GAT1 compared to the (S)-enantiomer or the racemate.[10][12]

-

(S)-(+)-Nipecotic Acid: While significantly less potent at GAT1, the (S)-enantiomer displays preferential, albeit weaker, activity towards the GAT4 transporter (BGT1).[8] Research into GAT4 inhibitors has identified (S)-SNAP-5114, a derivative of (S)-nipecotic acid, as a benchmark inhibitor for this subtype.[13] This stereopreference highlights the subtle but critical differences in the architecture of the binding sites across GAT subtypes.

Table 2: Comparative Inhibitory Potency of this compound Enantiomers and Derivatives

| Compound | Target Transporter | Potency Metric | Value | Reference |

| (±)-Nipecotic Acid | Mouse GAT1 | IC₅₀ | 2.6 µM | [3] |

| Mouse GAT2 | IC₅₀ | 310 µM | [3] | |

| Mouse GAT3 | IC₅₀ | 29 µM | [3] | |

| Mouse GAT4 | IC₅₀ | 16 µM | [3] | |

| (R)-Nipecotic Acid Derivative ¹ | Mouse GAT1 | pKᵢ | 8.33 ± 0.06 | [10] |

| (R)-Nipecotic Acid Derivative ² | Mouse GAT1 | pIC₅₀ | 7.72 ± 0.02 | [12] |

| (S)-Nipecotic Acid Derivative ³ | Mouse GAT1 | pIC₅₀ | 5.87 ± 0.11 | [8] |

| Mouse GAT4 | pIC₅₀ | 6.59 ± 0.01 | [8] | |

| Human GAT3 | pIC₅₀ | 6.49 ± 0.10 | [8] |

¹Refers to an N-but-3-enylthis compound derivative with a 2',4'-dichloro-2-biphenyl moiety.[10] ²Refers to an N-arylalkynyl substituted (R)-nipecotic acid derivative.[12] ³Refers to (S)-1-[4,4-bis(4-chlorophenyl)buta-2,3-dien-1-yl]piperidine-3-carboxylic acid.[8]

Therapeutic Implications and Drug Development Strategies

The enantioselective pharmacology of this compound has direct consequences for drug design. The potent GAT1 inhibition by the (R)-enantiomer makes it the lead scaffold for developing anticonvulsant agents.[14] Conversely, the (S)-enantiomer serves as a template for designing selective GAT4 inhibitors.

A significant hurdle in the clinical application of this compound itself is its hydrophilic nature, which results in very poor penetration of the blood-brain barrier (BBB).[15] Therefore, a primary strategy in medicinal chemistry has been to increase lipophilicity by attaching large, non-polar moieties to the piperidine nitrogen. This approach led to the development of Tiagabine, a potent, BBB-penetrant GAT1 inhibitor based on the (R)-nipecotic acid core.[11] Another strategy involves creating prodrugs, where this compound is chemically conjugated to a carrier molecule (e.g., tyrosine) to facilitate transport across the BBB, after which it is hydrolyzed to release the active compound.[16]

Essential Methodologies: Enantiomeric Analysis and Separation

Given the distinct pharmacological profiles, the ability to separate and quantify the enantiomers of this compound and its derivatives is paramount for research, development, and quality control.

Protocol 1: Analytical Enantioseparation by Chiral HPLC

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard for the analytical separation of enantiomers.[17][18] The choice of CSP is critical, as the separation relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector immobilized on the column.

Causality of Method Choices:

-

Chiral Stationary Phase: An α₁-acid glycoprotein (AGP) column is effective for resolving this compound amides.[19] AGP is a protein-based CSP that offers a complex chiral surface with multiple interaction points (ionic, hydrophobic, hydrogen bonding), making it versatile for separating a wide range of chiral compounds.

-

Mobile Phase: A buffered mobile phase (e.g., phosphate buffer at pH 7.0) is used to control the ionization state of the acidic this compound and the AGP column, which is crucial for achieving reproducible ionic interactions.[19]

-

Modifiers: Cationic modifiers like tetrabutylammonium (TBA) can be added to the mobile phase to act as ion-pairing agents, improving peak shape and retention. Uncharged organic modifiers like ethanol are used to adjust the overall solvent strength and fine-tune retention and resolution.[19]

Step-by-Step Protocol:

-

System Preparation: Equilibrate an HPLC system equipped with a UV or Circular Dichroism (CD) detector.

-

Column Installation: Install a chiral α₁-acid glycoprotein (AGP) column.

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a phosphate buffer (e.g., 20 mM, pH 7.0) containing appropriate concentrations of a cationic modifier (e.g., 10 mM TBA) and an organic modifier (e.g., 5-10% ethanol). The optimal concentration of modifiers must be determined empirically.

-

Equilibration: Equilibrate the column with the mobile phase at a constant flow rate (e.g., 0.9 mL/min) until a stable baseline is achieved.

-

Sample Preparation: Dissolve the racemic this compound derivative in the mobile phase to a suitable concentration (e.g., 1 mg/mL).

-

Injection: Inject a small volume (e.g., 10-20 µL) of the sample onto the column.

-

Data Acquisition: Record the chromatogram. The two enantiomers should elute as separate peaks.

-

Identification: Peak identity can be confirmed by injecting standards of the pure enantiomers, if available, or by using a CD detector, which will show opposite signals for the two enantiomers.[19]

Protocol 2: Preparative Resolution via Diastereomeric Salt Formation

For obtaining larger quantities of pure enantiomers, classical resolution through the formation of diastereomeric salts is a robust method. This technique exploits the fact that diastereomers have different physical properties, including solubility.

Principle: The racemic mixture of this compound (a base) is reacted with a single enantiomer of a chiral acid (the resolving agent, e.g., dibenzoyl-L-(-)-tartaric acid).[20] This reaction forms two diastereomeric salts: [(R)-acid:(S)-base] and [(R)-acid:(R)-base]. Due to their different crystal packing and intermolecular interactions, one salt is typically less soluble and will preferentially crystallize from a suitable solvent.

Step-by-Step Methodology:

-

Dissolution: Dissolve the racemic this compound derivative in a suitable solvent (e.g., ethanol, methanol, or a mixture).

-

Addition of Resolving Agent: Add a stoichiometric amount (often 0.5 equivalents) of a pure chiral resolving agent (e.g., dibenzoyl-L-(-)-tartaric acid) to the solution.

-

Crystallization: Allow the solution to cool slowly or partially evaporate the solvent to induce crystallization of the less soluble diastereomeric salt. Seeding with a small crystal can facilitate this process.

-

Isolation: Collect the crystals by filtration and wash them with a small amount of cold solvent. This solid is enriched in one diastereomer.

-

Liberation of the Enantiomer: Dissolve the isolated diastereomeric salt in water and add a base (e.g., NaOH) to neutralize the chiral acid, liberating the free base (the desired this compound enantiomer).

-

Extraction: Extract the liberated enantiomer into an organic solvent.

-

Purification: Purify the extracted enantiomer by standard methods (e.g., recrystallization or chromatography).

-

Analysis: Confirm the enantiomeric purity of the final product using the chiral HPLC method described above.

Conclusion

The study of (S)-(+)- and (R)-(-)-nipecotic acid provides a compelling illustration of the principle of stereoselectivity in pharmacology. While sharing the same chemical formula, these enantiomers are distinct entities with divergent biological targets and therapeutic potentials. The (R)-enantiomer's potent and selective inhibition of GAT1 has established it as a critical scaffold for anticonvulsant drug development, whereas the (S)-enantiomer's preference for GAT4 opens different avenues for neurological research. For any scientist or drug developer working in the field of GABAergic modulation, a thorough understanding of this enantiomeric divergence—supported by robust analytical and preparative separation techniques—is not merely academic, but essential for the rational design of next-generation therapeutics.

References

-

Aboul-Enein, H. Y., & Salgia, S. (1994). Chiral separation of this compound amides. Journal of Liquid Chromatography, 17(18), 3931-3941. [Link]

-

Hu, E., et al. (2017). Development of Highly Potent GAT1 Inhibitors: Synthesis of this compound Derivatives With N-Arylalkynyl Substituents. Archiv der Pharmazie, 350(3-4). [Link]

-

Padayacachi, F., et al. (2021). Molecular basis for the inhibition of GAT1 by this compound and tiagabine. ResearchGate. [Link]

-

Singh, S. K., & Lall, A. M. (2021). Examples of N-substituted this compound derivatives for the inhibition of GAT1. ResearchGate. [Link]

-

Wanner, K. T., & Höfner, G. (2017). GAT1 inhibitor model based on this compound or a guvacine core with a lipophilic side-chain. ResearchGate. [Link]

-

Pabel, J., et al. (2016). Development of Highly Potent GAT1 Inhibitors: Synthesis of this compound Derivatives by Suzuki-Miyaura Cross-Coupling Reactions. ChemMedChem, 11(5), 509-521. [Link]

-

Andersen, K. E., et al. (1996). Synthesis of novel GABA uptake inhibitors. Part 6: preparation and evaluation of N-Omega asymmetrically substituted this compound derivatives. Journal of Medicinal Chemistry, 39(18), 3513-3522. [Link]

-

Ye, F., et al. (2017). Chiral Discrimination of the Diastereomeric Salts with (R)-Nipecotic Acid and Tartaric Acid Derivative. ResearchGate. [Link]

-

Krall, C., et al. (2025). Synthesis and Biological Evaluation of this compound Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 In. bioRxiv. [Link]

-

Barrett-Jolley, R. (2001). This compound directly activates GABAA-like ion channels. British Journal of Pharmacology, 133(5), 673-678. [Link]

-

Comins, D. L., & Dehghani, A. (1993). Progress in the Synthesis and Application of this compound and Its Derivatives. Molecules, 18(3), 2929-2953. [Link]

-

Kaur, H., et al. (2022). This compound as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies. Bioorganic Chemistry, 121, 105676. [Link]

-

Wikipedia. (n.d.). This compound. Retrieved from [Link]

-

Schousboe, A., et al. (1987). [3H]this compound binding to GABA uptake sites in human brain. Journal of Neurochemistry, 49(4), 1165-1170. [Link]

-

Raiteri, M., et al. (1981). [this compound, a competitive inhibitor of the net uptake of 3H-GABA by rat brain synaptosomes]. Biulleten' Eksperimental'noi Biologii i Meditsiny, 91(6), 692-694. [Link]

-

Papagiouvannis, G., et al. (2022). This compound Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. Molecules, 27(20), 6984. [Link]

-

Chiarini, A., et al. (1995). Synthesis, stability, and pharmacological evaluation of this compound prodrugs. Journal of Pharmaceutical Sciences, 84(6), 715-718. [Link]

-

Papagiouvannis, G., et al. (2022). This compound Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. Molecules, 27(20). [Link]

-

Reiff, E., et al. (2020). N‐Substituted Nipecotic Acids as (S)‐SNAP‐5114 Analogues with Modified Lipophilic Domains. ResearchGate. [Link]

-

Reiff, E., et al. (2020). N‐Substituted Nipecotic Acids as (S)‐SNAP‐5114 Analogues with Modified Lipophilic Domains. ChemMedChem, 15(13), 1195-1210. [Link]

-

Fossa, P., et al. (1993). Enantioselective antiplatelet actions of nipecotamides. Thrombosis Research, 70(2), 145-154. [Link]

-

Taylor & Francis. (n.d.). This compound – Knowledge and References. Retrieved from [Link]

- CN106831540B - A kind of preparation method of (S)-nipecotic acid.

-

PubChem. (n.d.). (-)-Nipecotic acid. Retrieved from [Link]

-

Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

D'Orazio, G., et al. (2023). Recent developments in the high-throughput separation of biologically active chiral compounds via high performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 235, 115654. [Link]

-

Al-Majid, A. M., & El-Sayed, M. (2022). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules, 27(19), 6296. [Link]

-

Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. Retrieved from [Link]

-

Di Grandi, M., et al. (2020). A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. Organic Process Research & Development, 24(12), 2914-2921. [Link]

Sources

- 1. This compound | C6H11NO2 | CID 4498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. caymanchem.com [caymanchem.com]

- 4. (-)-Nipecotic acid | C6H11NO2 | CID 1796510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. [this compound, a competitive inhibitor of the net uptake of 3H-GABA by rat brain synaptosomes] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. biorxiv.org [biorxiv.org]

- 9. This compound directly activates GABAA-like ion channels - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development of Highly Potent GAT1 Inhibitors: Synthesis of this compound Derivatives by Suzuki-Miyaura Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Development of Highly Potent GAT1 Inhibitors: Synthesis of this compound Derivatives with N-Arylalkynyl Substituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. N‐Substituted Nipecotic Acids as (S)‐SNAP‐5114 Analogues with Modified Lipophilic Domains - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis of novel GABA uptake inhibitors. Part 6: preparation and evaluation of N-Omega asymmetrically substituted this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound - Wikipedia [en.wikipedia.org]

- 16. Synthesis, stability, and pharmacological evaluation of this compound prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. phx.phenomenex.com [phx.phenomenex.com]

- 18. sfera.unife.it [sfera.unife.it]

- 19. Chiral separation of this compound amides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Enantioselective antiplatelet actions of nipecotamides - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to Nipecotic Acid: Probing the Nuances of GABAergic Deficits

This guide provides an in-depth technical exploration of Nipecotic acid as a pivotal pharmacological tool for researchers, scientists, and drug development professionals investigating the GABAergic system. We will delve into its mechanism of action, its application in various experimental paradigms, and the critical considerations for designing robust, self-validating studies to elucidate the role of GABAergic deficits in neurological and psychiatric disorders.

The GABAergic System: The Brain's Primary Brake

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS). Its primary role is to reduce neuronal excitability, thereby maintaining the delicate balance between excitation and inhibition necessary for normal brain function.[1] Dysregulation of GABAergic signaling, or "GABAergic deficits," is implicated in a host of pathological conditions, including epilepsy, anxiety disorders, neuropathic pain, and Huntington's disease.[2][3][4]

The action of GABA in the synaptic cleft is terminated by its reuptake into presynaptic neurons and surrounding glial cells via specific GABA transporters (GATs).[2] The most prominent of these in the brain is GAT-1, which plays a crucial role in regulating the concentration and duration of GABA in the synapse.[1][5] Understanding the function and dysfunction of this transporter is paramount to deciphering the pathophysiology of GABAergic deficits.

This compound: A Classical Tool for GAT-1 Interrogation

This compound (Piperidine-3-carboxylic acid) is a potent, competitive inhibitor of GABA uptake, primarily targeting the GAT-1 transporter.[3][6] This action effectively increases the concentration of GABA in the synaptic cleft, thereby enhancing and prolonging GABAergic inhibitory neurotransmission.[2] Its utility in research stems from its ability to pharmacologically mimic a state of reduced GABA clearance, allowing scientists to probe the functional consequences of elevated GABAergic tone.

Chemical and Pharmacological Profile

A clear understanding of this compound's properties is essential for its effective application. While it is a powerful tool, its hydrophilic and zwitterionic nature at physiological pH results in very poor penetration of the blood-brain barrier (BBB), a critical limitation for systemic in vivo studies in its native form.[3][7]

| Property | Value | Source(s) |

| IUPAC Name | piperidine-3-carboxylic acid | [8] |

| CAS Number | 498-95-3 | [8][9] |

| Molecular Formula | C₆H₁₁NO₂ | [8][9] |

| Molecular Weight | 129.16 g/mol | [8][9] |

| Primary Target | GABA Transporter 1 (GAT-1) | [5] |

| IC₅₀ Values (mouse) | GAT-1: 2.6 µMGAT-2: 310 µMGAT-3: 29 µMGAT-4: 16 µM | [10] |

| Secondary Targets | Direct GABA-A Receptor Agonist (at high concentrations, EC₅₀ ≈ 300 µM) | [6][11] |

Mechanism of Action: Blocking the GABA Vacuum Cleaner

This compound competitively binds to the GAT-1 transporter, preventing it from removing GABA from the synaptic cleft. This leads to an accumulation of GABA, resulting in prolonged activation of postsynaptic GABA-A and GABA-B receptors and enhanced inhibitory signaling.

Caption: Mechanism of this compound at the GABAergic Synapse.

Experimental Paradigms: A Practical Guide

The utility of this compound is best demonstrated through its application in established experimental models. Its poor BBB permeability necessitates direct application to the tissue of interest, such as in brain slices or via intracerebral perfusion.

In Vitro Electrophysiology: Isolating Synaptic Effects

Whole-cell patch-clamp recording from brain slices is a powerful technique to assess the impact of this compound on synaptic transmission at the cellular level. By isolating and recording inhibitory postsynaptic currents (IPSCs), a researcher can directly measure the potentiation of GABAergic signaling.

Caption: Workflow for In Vitro Electrophysiology.

Protocol: Assessing GAT-1 Function with this compound in Brain Slices

-

Slice Preparation: Prepare 300-400 µm thick coronal or sagittal brain slices from the region of interest (e.g., hippocampus) using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (ACSF).

-

Recovery: Allow slices to recover for at least 1 hour at room temperature in oxygenated ACSF.

-

Recording Setup: Transfer a slice to the recording chamber and perfuse with oxygenated ACSF (2-3 ml/min) at 30-32°C. Visualize neurons using DIC microscopy.[6]

-

Whole-Cell Recording: Obtain a whole-cell voltage-clamp recording from a neuron of interest. Use a pipette solution with a high chloride concentration to study outward IPSCs or a low chloride concentration for inward IPSCs.

-

Baseline Measurement: Record spontaneous or electrically evoked IPSCs for a stable 5-10 minute baseline period.

-

This compound Application: Switch the perfusion to ACSF containing a known concentration of this compound (e.g., 20 µM).

-

Data Acquisition: Record the changes in IPSC amplitude, frequency, and decay kinetics. A successful GAT-1 blockade will result in a significant prolongation of the IPSC decay time and potentially an increase in amplitude.

-

Washout & Validation: Perfuse with standard ACSF to wash out the drug. A return to baseline confirms the effect was due to the compound and not rundown of the cell. This step is crucial for a self-validating protocol.

In Vivo Microdialysis: Measuring Real-Time GABA Dynamics

In vivo microdialysis allows for the sampling of extracellular neurotransmitter levels from the brain of an awake, behaving animal. Perfusing this compound through the dialysis probe is a standard method to assess the functional capacity of GAT-1 transporters in a specific brain region.

Caption: Workflow for In Vivo Microdialysis.

Protocol: In Vivo Assessment of GAT-1 Activity via Microdialysis

-

Surgical Implantation: Anesthetize the animal (e.g., rat) and stereotaxically implant a guide cannula targeting the brain region of interest (e.g., Ventral Tegmental Area, Spinal Dorsal Horn).[4][12] Allow for post-operative recovery.

-

Probe Insertion: On the day of the experiment, gently insert a microdialysis probe through the guide cannula.

-

Perfusion & Equilibration: Begin perfusing the probe with ACSF at a low flow rate (e.g., 1-2 µl/min). Allow the system to equilibrate for 1-2 hours.

-

Baseline Sampling: Collect 3-4 baseline samples (e.g., 20 minutes each) to establish the basal extracellular GABA concentration.

-

Pharmacological Challenge: Switch the perfusion syringe to one containing ACSF with this compound (e.g., 50-500 µM).[12][13]

-

Causality Insight: This method, known as reverse dialysis, delivers the drug directly to the tissue surrounding the probe, bypassing the BBB. The concentration range is chosen to elicit a robust but pharmacologically relevant response.

-

-

Experimental Sampling: Continue collecting timed samples throughout the drug perfusion period.

-

Sample Analysis: Analyze GABA concentrations in the dialysate using HPLC with electrochemical or fluorescence detection after derivatization.[13][14]

-

Data Interpretation: A significant increase in extracellular GABA levels post-Nipecotic acid infusion indicates functional GAT-1 activity. The magnitude of this increase can be used to compare GAT-1 function between different experimental groups (e.g., control vs. disease model).

| Brain Region | This compound Concentration | Approximate Increase in Extracellular GABA | Source(s) |

| Rat Striatum | 0.5 mM (in perfusate) | ~15-fold | [13] |

| Rat Ventral Tegmental Area | 50 µM (in perfusate) | ~3.8-fold | [12] |

Behavioral Assays: Linking GAT-1 Function to Behavior

While this compound itself is not ideal for systemic behavioral studies, its more lipophilic derivatives (e.g., Tiagabine, a clinically approved anticonvulsant) or direct intracerebral administration can be used to probe the behavioral consequences of GAT-1 inhibition.[3][5] These studies are crucial for validating the therapeutic potential of targeting GABA reuptake.

-

Epilepsy Models: Administration of a GAT-1 inhibitor can be tested for its ability to increase the threshold for chemically-induced seizures (e.g., with pentylenetetrazol) or to reduce the frequency of spontaneous seizures in genetic epilepsy models.[15]

-

Anxiety Models: In assays like the Elevated Plus Maze or Light-Dark Box, anxiolytic effects are demonstrated if the GAT-1 inhibitor increases the time spent in the open arms or light compartment, respectively.[2][16]

-

Neuropathic Pain Models: In models of nerve injury, intrathecal administration of a GAT-1 inhibitor can be assessed for its ability to reverse mechanical allodynia or thermal hyperalgesia.[4]

Critical Considerations and Self-Validating Controls

To ensure trustworthiness and scientific rigor, experiments using this compound must include appropriate controls.

-

Specificity: The primary concern is the potential for this compound to act as a direct GABA-A receptor agonist at high concentrations (EC₅₀ ≈ 300 µM).[6][11]

-

Control: When observing an effect, particularly in electrophysiology, it is crucial to test whether the effect is blocked by a GABA-A receptor antagonist like bicuculline. If the effect persists, it may not be solely mediated by GAT-1 inhibition.

-

-

Vehicle Controls: Always run a parallel experiment using the vehicle in which this compound is dissolved to ensure the observed effects are not due to the solvent.

-

Concentration-Response Curves: Establishing a concentration-response relationship helps to confirm a specific pharmacological effect and identify the optimal concentration range for subsequent experiments.

Conclusion

This compound remains an indispensable tool in neuroscience for the functional investigation of the GABAergic system. By competitively inhibiting the GAT-1 transporter, it allows researchers to precisely manipulate extracellular GABA levels and observe the downstream consequences at synaptic, network, and behavioral levels. While its pharmacokinetic limitations and potential for off-target effects require careful experimental design and interpretation, its utility in dissecting the role of GABA reuptake in health and in disease models of epilepsy, anxiety, and pain is undisputed. When used with the appropriate controls and a clear understanding of its mechanism, this compound provides a reliable and powerful method to probe the profound importance of GABAergic homeostasis.

References

- This compound: A Vital Tool in Neuropharmacological Research. (n.d.). SelfChem.

- What are GAT1 inhibitors and how do they work? (2024, June 21). Patsnap Synapse.

-

Haywood, J. R., & Brennan, F. J. (2001). This compound directly activates GABAA-like ion channels. British Journal of Pharmacology, 134(8), 1738–1744. Retrieved from [Link]

-

Singh, K., & Bhatia, R. (2022). This compound as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies. European Journal of Medicinal Chemistry, 236, 114269. Retrieved from [Link]

-

GABA reuptake inhibitor. (n.d.). Wikipedia. Retrieved from [Link]

-

Karak, S., et al. (2006). Inhibitors of the gamma-aminobutyric acid transporter 1 (GAT1) do not reveal a channel mode of conduction. The Journal of Physiology, 573(Pt 1), 81–90. Retrieved from [Link]

-

Bernards, C. M., & Heden, C. G. (2007). GABA transporter type 1 (GAT-1) uptake inhibition reduces stimulated aspartate and glutamate release in the dorsal spinal cord in vivo via different GABAergic mechanisms. Neuropharmacology, 53(8), 975-981. Retrieved from [Link]

-

This compound. (n.d.). PubChem. Retrieved from [Link]

-

(-)-Nipecotic acid. (n.d.). PubChem. Retrieved from [Link]

-

Huang, C., et al. (2014). Blocking the GABA transporter GAT-1 ameliorates spinal GABAergic disinhibition and neuropathic pain induced by paclitaxel. Journal of Neurochemistry, 131(6), 815-827. Retrieved from [Link]

-

This compound. (n.d.). Wikipedia. Retrieved from [Link]

-

Tossman, U., & Ungerstedt, U. (1986). Fast HPLC estimation of gamma-aminobutyric acid in microdialysis perfusates: effect of nipecotic and 3-mercaptopropionic acids. Journal of Neurochemistry, 47(5), 1647-1650. Retrieved from [Link]

-

Geromichalou, V., et al. (2022). This compound Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. Molecules, 27(20), 6984. Retrieved from [Link]

-

Progress in the Synthesis and Application of this compound and Its Derivatives. (2025, August 7). ResearchGate. Retrieved from [Link]

-

Skjørringe, T., et al. (2022). Structural basis of GABA reuptake inhibition. Nature, 607(7919), 624–629. Retrieved from [Link]

-

Johnston, G. A., & Stephanson, A. L. (1976). Uptake and release of this compound by rat brain slices. Journal of Neurochemistry, 26(4), 83-87. Retrieved from [Link]

-

Sivilotti, L. (1988). This compound enhances synaptic transmission in the frog optic tectum by an action independent of GABA uptake inhibition. Neuroscience Letters, 88(1), 107-112. Retrieved from [Link]

-

Galarreta, M., et al. (1985). Electrophysiological evidence that this compound can be used in vivo as a false transmitter. Brain Research, 335(2), 377-380. Retrieved from [Link]

-

Dahal, R. A., et al. (2017). GABA Uptake Inhibition Reduces In Vivo Extraction Fraction in the Ventral Tegmental Area of Long Evans Rats Measured by Quantitative Microdialysis Under Transient Conditions. Neurochemical Research, 43(3), 624-633. Retrieved from [Link]

-

Muscimol. (n.d.). Wikipedia. Retrieved from [Link]

-

Haywood, J. R., & Brennan, F. J. (2001). This compound directly activates GABA(A)-like ion channels. British Journal of Pharmacology, 134(8), 1738-1744. Retrieved from [Link]

-

Falch, E., et al. (1985). Anticonvulsant activity of the this compound ester, (+/-)-m-nitrophenyl-3-piperidinecarboxylate. Journal of Pharmacy and Pharmacology, 37(9), 667-668. Retrieved from [Link]

-

A High-Throughput Behavioral Assay for Screening Novel Anxiolytics in Larval Zebrafish. (n.d.). MDPI. Retrieved from [Link]

-

HPLC conditions are critical for the detection of GABA by microdialysis. (2025, August 5). ResearchGate. Retrieved from [Link]

-

Geromichalou, V., et al. (2022). This compound Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. Molecules, 27(20), 6984. Retrieved from [Link]

-

This compound – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

-

Timmerman, W., & Westerink, B. H. (1997). HPLC conditions are critical for the detection of GABA by microdialysis. Journal of Neurochemistry, 69(3), 1264-1270. Retrieved from [Link]

-

Timmerman, W., & Westerink, B. H. (2000). Microdialysis of GABA and glutamate: analysis, interpretation and comparison with microsensors. Synapse, 36(4), 242-261. Retrieved from [Link]

-

Performances in behavioral assays. Behavioral tests including forced... (n.d.). ResearchGate. Retrieved from [Link]

-

Leavitt, B. R., et al. (2021). Potential disease modifying therapies for Huntington's disease, lessons learned and future opportunities. The Lancet Neurology, 20(8), 664-676. Retrieved from [Link]

-

CHOP-Led Animal Study Points to a Treatment for Huntington's Disease. (2015, January 4). Children's Hospital of Philadelphia. Retrieved from [Link]

-

UK scientists slow Huntington's disease for first time. (2025, September 25). FRANCE 24 English. Retrieved from [Link]

-

Behavioral Effects of Acute Administration of Risperidone and MPEP in the BTBR Mouse Model of Autism. (n.d.). ResearchGate. Retrieved from [Link]

-

de Theije, C. G., et al. (2022). Behavioral manifestations in rodent models of autism spectrum disorder: protocol for a systematic review and network meta-analysis. Systematic Reviews, 11(1), 154. Retrieved from [Link]

-

Zebrafish Behavioral Assays in Toxicology. (2025, August 6). ResearchGate. Retrieved from [Link]

Sources

- 1. Structural basis of GABA reuptake inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are GAT1 inhibitors and how do they work? [synapse.patsnap.com]

- 3. This compound as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Blocking the GABA transporter GAT-1 ameliorates spinal GABAergic disinhibition and neuropathic pain induced by paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GABA reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 6. This compound directly activates GABAA-like ion channels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. This compound | C6H11NO2 | CID 4498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. caymanchem.com [caymanchem.com]

- 11. This compound directly activates GABA(A)-like ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. GABA Uptake Inhibition Reduces In Vivo Extraction Fraction in the Ventral Tegmental Area of Long Evans Rats Measured by Quantitative Microdialysis Under Transient Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Fast HPLC estimation of gamma-aminobutyric acid in microdialysis perfusates: effect of nipecotic and 3-mercaptopropionic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. HPLC conditions are critical for the detection of GABA by microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Anticonvulsant activity of the this compound ester, (+/-)-m-nitrophenyl-3-piperidinecarboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

The Foundational Tool: A Technical History of Nipecotic Acid in Neuroscience Research

Abstract

This technical guide provides an in-depth exploration of Nipecotic acid, a cornerstone research chemical that has been instrumental in shaping our understanding of the γ-aminobutyric acid (GABA) system. From its rational design in the mid-1970s to its role as the foundational scaffold for the development of clinically significant anticonvulsants, this document traces the history, mechanism of action, synthetic methodologies, and evolving applications of this compound. We delve into the causality behind its use as a potent GABA reuptake inhibitor, its inherent limitations that spurred further drug development, and its continued relevance in modern neuroscience. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this pivotal molecule.

The Precursor Landscape: Setting the Stage for GABAergic Tools

The story of this compound begins with the discovery of its target. In 1950, Eugene Roberts and Sam Frankel identified γ-aminobutyric acid (GABA) as a major, yet enigmatic, amino compound within the mammalian brain. The initial discovery was met with a muted response until 1957, when its profound inhibitory effects on neuronal activity were demonstrated, establishing GABA as the principal inhibitory neurotransmitter in the central nervous system (CNS).[1] This paradigm shift ignited a quest to understand and modulate the GABAergic system, creating a critical need for specific pharmacological tools to dissect its components.

A key element of this system is the process of neurotransmitter reuptake. GABA transporters (GATs), membrane-bound proteins located on both presynaptic neurons and surrounding glial cells, play a crucial role in terminating GABAergic signals by clearing GABA from the synaptic cleft. This reuptake mechanism maintains synaptic fidelity and regulates the overall level of inhibitory tone in the brain. It quickly became apparent that inhibiting these transporters would be a powerful strategy to potentiate GABAergic neurotransmission.

Rational Design and Discovery: The Emergence of this compound

Unlike many research chemicals discovered through screening of natural products, this compound was a product of rational drug design. In the mid-1970s, a research program led by Danish medicinal chemist Povl Krogsgaard-Larsen and his colleagues sought to create specific ligands for the GABA system.[2] Using the structures of the Amanita muscaria constituent muscimol (a potent GABA receptor agonist) and alkaloids from the areca nut, such as guvacine, as lead compounds, they designed a series of cyclic amino acid analogues.[2][3][4][5]

This work led to the crucial discovery of (R)-Nipecotic acid (piperidine-3-carboxylic acid) as a potent and specific inhibitor of GABA uptake, with little to no activity at GABA receptors.[2][6] Its isomeric counterpart, isothis compound (piperidine-4-carboxylic acid), was conversely found to be a specific GABAA receptor agonist.[2][7] This elegant demonstration of structure-activity relationships provided researchers with distinct tools to separately investigate GABA transport and receptor function for the first time.[2]

Mechanism of Action: Halting the GABA Clearance Pathway

This compound functions as a competitive inhibitor of GABA transporters.[8] It acts as a substrate for the transporters, effectively competing with endogenous GABA for binding and translocation.[6] This inhibition slows the removal of GABA from the synaptic cleft, leading to an elevated extracellular concentration of the neurotransmitter. The sustained presence of GABA results in prolonged activation of postsynaptic GABA receptors, thereby enhancing inhibitory neurotransmission.

This mechanism made this compound an invaluable tool for in vitro and in vivo studies aimed at elucidating the physiological and pathological roles of the GABAergic system.

Caption: Mechanism of GABA reuptake inhibition by this compound.

Pharmacological Profile and Critical Limitations

This compound proved to be a potent inhibitor of GABA uptake, particularly at the GAT-1 subtype, which is primarily located on neurons.[6][9] However, its utility in systemic in vivo studies was hampered by two significant limitations.

A. The Blood-Brain Barrier Challenge: The primary obstacle for this compound's therapeutic development was its inability to effectively cross the blood-brain barrier (BBB).[1][10] As a hydrophilic, zwitterionic molecule at physiological pH, it has very low lipophilicity, preventing passive diffusion into the CNS. This meant that its effects could only be studied through direct intracerebral or intraventricular administration.[11]

B. A Dual-Action Caveat: Further research revealed that at higher concentrations (in the high micromolar to millimolar range), this compound can act as a direct agonist at GABAA receptors, activating chloride channels independently of its action on GABA transporters.[8] This dual activity is a critical consideration in experimental design, as effects observed at high concentrations may not be solely attributable to reuptake inhibition.

| Compound | Target | IC50 / Ki (µM) | Key Characteristic | Reference |

| (±)-Nipecotic Acid | mGAT-1 | IC50: 2.6 | Potent GAT-1 inhibitor | [11] |

| mGAT-2 | IC50: 310 | Weak GAT-2 inhibitor | [11] | |

| mGAT-3 | IC50: 29 | Moderate GAT-3 inhibitor | [11] | |

| mGAT-4 | IC50: 16 | Moderate GAT-4 inhibitor | [11] | |

| GABAA Receptor | EC50: ~300 | Direct agonist activity | [8] |

The Leap Forward: this compound as a Scaffold for Drug Discovery

The challenge of delivering this compound to the brain became the primary driver for one of the most successful stories in GABAergic drug development. The core hypothesis was that by attaching a lipophilic moiety to the this compound scaffold, the resulting molecule could shuttle across the BBB and then, once in the CNS, act on the GABA transporters.

This strategy led to the synthesis of numerous lipophilic derivatives. The culmination of this research was the development of Tiagabine .[1][12] In Tiagabine, a lipophilic bis(3-methylthien-2-yl)butenyl side chain is attached to the nitrogen atom of (R)-Nipecotic acid. This structural modification dramatically increases lipophilicity, allowing for excellent BBB penetration after oral administration. Tiagabine was subsequently approved as an antiepileptic drug, validating the foundational hypothesis and cementing the importance of the this compound scaffold in clinical medicine.[2] The (R)-enantiomer was found to be significantly more potent than the (S)-enantiomer.

Caption: Structural evolution from this compound to the CNS-penetrant drug Tiagabine.

Experimental Protocol: Representative Synthesis of (S)-Nipecotic Acid

The synthesis of this compound and its enantiomers has been achieved through various routes. The following protocol outlines a representative method for preparing the (S)-enantiomer via chiral resolution, a common strategy in medicinal chemistry.[13]

Objective: To synthesize (S)-Nipecotic acid from racemic 3-piperidineformamide hydrochloride.

Principle: This method relies on the principle that hydrolysis of a racemic amide in concentrated acid can be followed by a chiral resolution step to isolate the desired enantiomer. Subsequent purification steps remove impurities and yield the final product.

Methodology:

-

Hydrolysis and Resolution:

-

To 200 mL of concentrated hydrochloric acid, add 50g of (±)-3-piperidineformamide hydrochloride.

-

Heat the mixture to 60-65°C and maintain the reaction for 3 hours with stirring.

-

Cool the reaction mixture to room temperature.

-

Filter the resulting solid and rinse with 100 mL of ethanol to obtain the crude (S)-Nipecotic acid salt.

-

-

Neutralization:

-

Add the crude solid to 230 mL of a saturated sodium hydroxide solution in ethanol.

-

At 30°C, concentrate the solution to half its volume under reduced pressure.

-

Monitor the pH, ensuring it is between 7.0 and 7.5.

-

Filter the solution to remove inorganic salts.

-

-

Isolation and Purification:

-

Evaporate the filtrate to dryness ("spin-dry").

-

To the resulting solid, add 50 mL of ethanol and 100 mL of petroleum ether.

-

Stir the suspension vigorously for 1 hour to induce precipitation.

-

Collect the precipitate by filtration.

-

Dry the white solid at 60°C to yield purified (S)-Nipecotic acid.

-

Disclaimer: This protocol is a summarized representation and should be performed by qualified personnel in a suitable laboratory setting with all appropriate safety precautions.

Conclusion and Future Perspectives

The journey of this compound from a rationally designed molecular probe to the backbone of a life-changing therapeutic is a testament to the power of medicinal chemistry. It provided the first clear pharmacological window into the function of GABA transporters, fundamentally shaping the field of GABAergic research.[6] While its own therapeutic potential was limited by its pharmacokinetics, its structural scaffold proved to be a rich foundation for modification.

Today, this compound and its derivatives continue to be vital research tools.[14] Scientists are actively developing new analogues with selectivity for different GAT subtypes (e.g., GAT-3 and GAT-4) to explore their distinct physiological roles and therapeutic potential in a range of disorders beyond epilepsy, including anxiety and neurodegenerative diseases.[9] The enduring legacy of this compound lies not only in the discoveries it enabled but in the ongoing innovation it continues to inspire.

References

-

Title: Inhibitors of the GABA uptake systems. Source: PubMed URL: [Link]

-

Title: GABA uptake inhibitors. Design, molecular pharmacology and therapeutic aspects. Source: PubMed URL: [Link]

-

Title: this compound as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies. Source: PubMed URL: [Link]

-

Title: this compound directly activates GABAA-like ion channels. Source: PubMed Central URL: [Link]

-

Title: Muscimol. Source: Wikipedia URL: [Link]

-

Title: Textbook of Drug Design and Discovery. Source: Amazon Web Services URL: [Link]

-

Title: Structure-activity studies on the inhibition of gamma-aminobutyric acid uptake in brain slices by compounds related to this compound. Source: PubMed URL: [Link]

-

Title: this compound. Source: Wikipedia URL: [Link]

-

Title: this compound – Knowledge and References. Source: Taylor & Francis URL: [Link]

-

Title: Bioactive Components of Areca Nut: An Overview of Their Positive Impacts Targeting Different Organs. Source: PubMed Central URL: [Link]

-

Title: Isothis compound. Source: Wikipedia URL: [Link]

- Title: A kind of preparation method of (S)-nipecotic acid.

-

Title: Comprehensive insights into areca nut: active components and omics technologies for bioactivity evaluation and quality control. Source: Frontiers URL: [Link]

-

Title: Textbook of Drug Design and Discovery, Fifth Edition. Source: Cyber Research & Training Institute URL: [Link]

-

Title: Synthesis and Biological Evaluation of this compound Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 In. Source: bioRxiv URL: [Link]

Sources

- 1. This compound as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. GABA uptake inhibitors. Design, molecular pharmacology and therapeutic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Muscimol - Wikipedia [en.wikipedia.org]

- 4. s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com [s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com]

- 5. bcrti.co.in [bcrti.co.in]

- 6. Inhibitors of the GABA uptake systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Isothis compound - Wikipedia [en.wikipedia.org]

- 8. This compound directly activates GABAA-like ion channels - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. This compound - Wikipedia [en.wikipedia.org]

- 11. caymanchem.com [caymanchem.com]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. CN106831540B - A kind of preparation method of (S)-nipecotic acid - Google Patents [patents.google.com]

- 14. Structure-activity studies on the inhibition of gamma-aminobutyric acid uptake in brain slices by compounds related to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Nipecotic acid CAS number and molecular weight

An In-Depth Technical Guide to Nipecotic Acid: A Core Tool in Neuropharmacology

Introduction

This compound, a piperidine-3-carboxylic acid, stands as a cornerstone compound in the field of neuropharmacology.[1] Its significance is rooted in its potent ability to inhibit the reuptake of gamma-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the mammalian central nervous system. By blocking the GABA transporters (GATs), this compound effectively increases the concentration of GABA in the synaptic cleft, thereby enhancing inhibitory neurotransmission. This mechanism of action has established this compound as an indispensable tool for researchers investigating the intricacies of the GABAergic system and its role in various neurological and psychiatric conditions, including epilepsy, anxiety, and neurodegenerative disorders.[2][3] This guide provides a comprehensive overview of this compound's chemical properties, its detailed mechanism of action, its applications in research, and a practical experimental protocol for its use.

Physicochemical Properties

This compound is a heterocyclic organic compound derived from piperidine.[4] It exists as a racemic mixture, denoted as (±)-Nipecotic acid, and as two distinct enantiomers: (R)-(-)-Nipecotic acid and (S)-(+)-Nipecotic acid.[2][5][6] The presence of a carboxylic acid group and a secondary amine within its structure makes it zwitterionic and hydrophilic, a characteristic that notably limits its ability to cross the blood-brain barrier.[7]

Table 1: Core Physicochemical Data for this compound and its Enantiomers

| Property | (±)-Nipecotic Acid (Racemic) | (R)-(-)-Nipecotic Acid | (S)-(+)-Nipecotic Acid |

| Synonyms | (R,S)-Nipecotic Acid, 3-Piperidinecarboxylic acid[5] | (R)-(-)-3-Piperidinecarboxylic acid[3] | (S)-(+)-3-Piperidinecarboxylic acid[2] |

| CAS Number | 498-95-3[8][9] | 25137-00-2[3][6] | 59045-82-8[2] |

| Molecular Formula | C₆H₁₁NO₂[8][9] | C₆H₁₁NO₂[3] | C₆H₁₁NO₂[2] |

| Molecular Weight | 129.16 g/mol [8][9] | 129.16 g/mol [3][6] | 129.16 g/mol [2] |

| Appearance | Solid[8] | White crystalline solid[3] | White to off-white powder[2] |

| Melting Point | 261 °C (decomposes)[8][10] | 251-255 °C[6][11] | 253-254 °C (decomposes)[2] |

| Solubility | Soluble in water (50 mg/mL)[8][12] | Sparingly soluble in water[11] | Soluble in water[2] |

Mechanism of Action: A Dual Role

The primary and most widely recognized mechanism of action for this compound is the competitive inhibition of GABA transporters (GATs).[13] GATs are crucial membrane proteins responsible for clearing GABA from the synaptic cleft, thereby terminating its inhibitory signal. By binding to these transporters, this compound prevents GABA reuptake into both neurons and glial cells, prolonging the presence of GABA in the synapse and enhancing GABAergic signaling.

This compound exhibits varying affinities for the different GAT subtypes. For instance, it is a potent inhibitor of the mouse GAT-1 transporter with an IC₅₀ value of 2.6 µM, while showing lower affinity for GAT-2 (IC₅₀ = 310 µM), GAT-3 (IC₅₀ = 29 µM), and GAT-4 (IC₅₀ = 16 µM).[5] This differential affinity allows researchers to probe the specific roles of these transporter subtypes in various brain regions and physiological processes. It is critical to note that this compound does not significantly bind to GABA-A or GABA-B receptors.[5]

Interestingly, further research has revealed a secondary mechanism. At higher concentrations (in the micromolar to millimolar range), this compound can directly activate GABA-A-like chloride channels, essentially acting as a GABA agonist.[13][14] This direct action can induce an inward chloride current, leading to neuronal inhibition independent of its effect on GABA uptake.[13] This dual mechanism underscores the importance of careful dose-response studies to distinguish between its GAT-inhibiting and GABA-mimetic effects in experimental settings.

Caption: this compound blocks GABA transporters (GAT-1, GAT-3) on neurons and glia.

Applications in Research and Drug Development

This compound is a fundamental pharmacological tool for elucidating the role of the GABAergic system. Its application in preclinical models of epilepsy has provided significant insights into how deficits in GABAergic inhibition contribute to seizure activity. Similarly, it is used in anxiety and mood disorder research to explore the functional consequences of altered inhibitory signaling.

The primary limitation of this compound itself as a therapeutic agent is its poor penetration of the blood-brain barrier.[7][15] This has spurred the development of more lipophilic derivatives designed to reach the central nervous system more effectively. The most successful example is Tiagabine, an anticonvulsant drug that incorporates a this compound moiety attached to a lipophilic anchor, which is now used clinically to treat epilepsy.[7] This highlights the role of this compound as a crucial lead molecule in drug discovery.[7] More recently, derivatives of this compound are being investigated for their potential in treating neurodegenerative disorders like Alzheimer's disease, by combining its GABAergic activity with antioxidant and anti-inflammatory properties.[16]

Experimental Protocol: [³H]GABA Uptake Assay in Rat Brain Synaptosomes

This protocol describes a standard method to measure the inhibition of GABA uptake by this compound in a synaptosome preparation. The principle is to quantify the uptake of radiolabeled GABA ([³H]GABA) into isolated nerve terminals (synaptosomes) in the presence and absence of the inhibitor.

I. Materials and Reagents

-

Krebs-Ringer buffer (pH 7.4)

-

[³H]GABA (specific activity ~30-60 Ci/mmol)

-

Unlabeled GABA

-

This compound stock solutions

-

Rat whole brain tissue

-

Sucrose solution (0.32 M)

-

Scintillation fluid and vials

-

Glass fiber filters

-

Homogenizer and centrifuge

II. Methodology

-

Synaptosome Preparation:

-

Homogenize fresh rat brain tissue in ice-cold 0.32 M sucrose.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

-

Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction.

-

Resuspend the pellet in Krebs-Ringer buffer and determine protein concentration (e.g., via Bradford assay).

-

-

GABA Uptake Assay:

-

Pre-incubate aliquots of the synaptosomal suspension (approx. 100-200 µg of protein) for 5 minutes at 37°C.

-

Add varying concentrations of this compound (or vehicle for control) to the synaptosome aliquots.

-

Initiate the uptake reaction by adding a mixture of [³H]GABA (final concentration ~50 nM) and unlabeled GABA.

-

Incubate for a short period (e.g., 5-10 minutes) at 37°C. The precise time should be within the linear range of uptake, determined in preliminary experiments.

-

Terminate the uptake by rapid filtration through glass fiber filters under vacuum, followed by three rapid washes with ice-cold buffer to remove unbound radiolabel.

-

-

Quantification and Data Analysis:

-

Place the filters into scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a liquid scintillation counter.

-

Non-specific uptake is determined by running parallel assays at 4°C or in the presence of a saturating concentration of a standard GAT inhibitor.

-

Calculate the percentage inhibition for each concentration of this compound relative to the control (vehicle) samples.

-

Determine the IC₅₀ value by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.

-

Caption: Workflow for an in vitro [³H]GABA uptake inhibition assay.

Conclusion

This compound, with its well-characterized profile as a potent GABA uptake inhibitor, remains a vital compound for neuroscience research. Its various forms, each with a unique CAS number and stereochemistry, provide specific tools for detailed pharmacological investigation. While its therapeutic potential is hindered by poor blood-brain barrier permeability, it has served as an invaluable scaffold for the development of clinically successful drugs. The continued use of this compound in both fundamental research and as a lead for medicinal chemistry ensures its enduring importance in the quest to understand and treat a wide range of neurological disorders.

References

- 1. This compound | C6H11NO2 | CID 4498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. nbinno.com [nbinno.com]

- 5. caymanchem.com [caymanchem.com]

- 6. (R)-(-)-3-Piperidinecarboxylic acid 97 25137-00-2 [sigmaaldrich.com]

- 7. This compound as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound 98 498-95-3 [sigmaaldrich.com]

- 9. chemscene.com [chemscene.com]

- 10. chemwhat.com [chemwhat.com]

- 11. (R)-(-)-Nipecotic acid | 25137-00-2 [chemicalbook.com]

- 12. 498-95-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 13. This compound directly activates GABAA-like ion channels - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound enhances synaptic transmission in the frog optic tectum by an action independent of GABA uptake inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound - Wikipedia [en.wikipedia.org]

- 16. mdpi.com [mdpi.com]

Methodological & Application

Application Note and Experimental Protocol for Utilizing Nipecotic Acid in Brain Slice Electrophysiology

Introduction: Unveiling the Dynamics of GABAergic Inhibition with Nipecotic Acid

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability and network oscillations.[1][2] The precise control of GABA concentration in the synaptic cleft and extracellular space is paramount for maintaining balanced neural activity. This regulation is largely mediated by GABA transporters (GATs), which are responsible for the reuptake of GABA into neurons and glial cells.[1][3] this compound is a well-established competitive inhibitor of GATs, particularly GAT-1, the predominant neuronal isoform.[3][4][5] By blocking GABA reuptake, this compound elevates extracellular GABA levels, thereby potentiating both phasic (synaptic) and tonic (extrasynaptic) GABAergic inhibition.[1][6] This makes it an invaluable pharmacological tool for researchers investigating the intricacies of inhibitory neurotransmission, synaptic plasticity, and the pathophysiology of neurological disorders such as epilepsy.[2][6]

This comprehensive guide provides a detailed experimental protocol for the application of this compound in acute brain slices for electrophysiological studies. It is designed for researchers, scientists, and drug development professionals seeking to reliably investigate the functional consequences of GABA uptake inhibition. The protocol emphasizes not just the procedural steps, but also the underlying scientific rationale to ensure robust and reproducible results.

Mechanism of Action: More Than Just a Transporter Blocker

This compound competitively inhibits GABA transporters, with a significantly higher affinity for GAT-1.[4][5] By binding to the transporter, it prevents the reuptake of GABA from the synaptic cleft, leading to an accumulation of the neurotransmitter and prolonged activation of GABA receptors.[3][6]

It is crucial for researchers to be aware that at higher concentrations (in the millimolar range), this compound can directly activate GABA-A receptors, acting as a partial agonist.[1] This off-target effect can confound the interpretation of experimental results. Therefore, careful consideration of the concentration-response relationship is essential. The IC₅₀ for GAT-1 inhibition is in the low micromolar range (approximately 2.6-10 µM), whereas direct GABA-A receptor activation typically occurs at concentrations above 300 µM.[1][4]

Experimental Workflow Overview

The following diagram outlines the general workflow for utilizing this compound in brain slice electrophysiology experiments.

Figure 1. General experimental workflow for this compound application in brain slice electrophysiology.

Detailed Protocols

PART 1: Preparation of Solutions and Brain Slices

The quality of brain slices is paramount for successful electrophysiological recordings.[7] This protocol incorporates an N-Methyl-D-glucamine (NMDG)-based protective cutting and recovery method, which has been shown to enhance neuronal viability, particularly in adult animals.[8][9]

Table 1: Composition of Artificial Cerebrospinal Fluid (aCSF) and Other Solutions

| Solution | Component | Concentration (mM) | Notes |

| NMDG-HEPES Slicing aCSF | NMDG | 92 | pH to 7.3-7.4 with HCl |

| KCl | 2.5 | ||

| NaH₂PO₄ | 1.25 | ||

| NaHCO₃ | 30 | ||

| HEPES | 20 | ||

| Glucose | 25 | ||

| Thiourea | 2 | ||

| Na-ascorbate | 5 | Add fresh | |

| Na-pyruvate | 3 | Add fresh | |

| CaCl₂·2H₂O | 0.5 | ||

| MgSO₄·7H₂O | 10 | ||

| HEPES Holding aCSF | NaCl | 92 | |

| KCl | 2.5 | ||

| NaH₂PO₄ | 1.25 | ||

| NaHCO₃ | 30 | ||

| HEPES | 20 | ||

| Glucose | 25 | ||

| Thiourea | 2 | ||

| Na-ascorbate | 5 | Add fresh | |

| Na-pyruvate | 3 | Add fresh | |

| CaCl₂·2H₂O | 2 | ||

| MgSO₄·7H₂O | 2 | ||

| Recording aCSF | NaCl | 124 | |

| KCl | 2.5 | ||

| NaH₂PO₄ | 1.25 | ||

| NaHCO₃ | 24 | ||

| Glucose | 12.5 | ||

| HEPES | 5 | ||

| CaCl₂·2H₂O | 2 | ||

| MgSO₄·7H₂O | 2 | ||

| Internal Solution (for IPSCs) | CsCl or CsMeSO₃ | 120-140 | For voltage-clamp recordings |

| HEPES | 10 | ||

| EGTA | 0.2-1 | ||

| Mg-ATP | 4 | ||

| Na-GTP | 0.3 | ||

| QX-314 | 5 | To block voltage-gated sodium channels |

Note: All solutions must be continuously bubbled with carbogen (95% O₂ / 5% CO₂) for at least 15-20 minutes prior to and during use to ensure proper oxygenation and pH buffering (pH 7.3-7.4).[7][10] The osmolality of all solutions should be adjusted to 300-310 mOsm/kg.[9]

Step-by-Step Slice Preparation:

-

Anesthesia and Perfusion: Anesthetize the animal (e.g., mouse or rat) with an approved anesthetic protocol. Once deeply anesthetized, perform a transcardial perfusion with ice-cold, carbogenated NMDG-HEPES slicing aCSF. This step is crucial for clearing blood from the brain vasculature and preserving tissue health.[10]

-

Brain Extraction: Rapidly dissect the brain and place it in the ice-cold, carbogenated NMDG-HEPES slicing aCSF.[7] Speed is critical to minimize ischemia.[10]

-

Slicing: Mount the brain on a vibratome stage and submerge it in the ice-cold slicing aCSF. Cut coronal or sagittal slices (typically 250-350 µm thick) of the desired brain region.[11]

-

Recovery:

-

Immediately transfer the slices to a recovery chamber containing NMDG-HEPES slicing aCSF warmed to 32-34°C for 10-12 minutes. This brief period of warming aids in metabolic recovery.[9]

-

Subsequently, transfer the slices to a holding chamber containing HEPES holding aCSF at room temperature.[9] Allow the slices to recover for at least one hour before commencing recordings.[7][12]

-

PART 2: Electrophysiological Recording

Experimental Setup:

-

Transfer a single brain slice to the recording chamber of an upright microscope.

-

Continuously perfuse the slice with carbogenated recording aCSF at a rate of 2-3 mL/min.[13] The temperature of the recording aCSF should be maintained at 32-34°C for physiological relevance.

-

Visualize neurons using differential interference contrast (DIC) optics.

Whole-Cell Patch-Clamp Recordings:

-

Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with the appropriate internal solution.

-

Obtaining a Recording: Approach a healthy-looking neuron and form a gigaohm seal (>1 GΩ).[14] After establishing a stable seal, rupture the cell membrane to achieve the whole-cell configuration.

-

Recording GABAergic Currents:

-

To isolate inhibitory postsynaptic currents (IPSCs): Voltage-clamp the neuron at a holding potential of 0 mV or the reversal potential for glutamate-mediated currents (typically around 0 mV). This will allow for the recording of inward Cl⁻ currents through GABA-A receptors.

-

To measure tonic GABAergic currents: A common method is to record the baseline holding current and then apply a GABA-A receptor antagonist like bicuculline (10-20 µM). The resulting outward shift in the holding current represents the tonic GABAergic current.[15][16]

-

PART 3: Application of this compound and Data Acquisition

-

Baseline Recording: Once a stable whole-cell recording is established, record baseline GABAergic activity for at least 5-10 minutes to ensure stability. This can be spontaneous IPSCs (sIPSCs), miniature IPSCs (mIPSCs) in the presence of tetrodotoxin (TTX), or the baseline holding current for tonic current measurements.

-

This compound Application:

-

Prepare a stock solution of this compound in water or a suitable solvent.

-

Dilute the stock solution into the recording aCSF to the final desired concentration. For specific GAT-1 inhibition with minimal direct receptor activation, a concentration range of 10-50 µM is recommended.[1]

-

Bath-apply the this compound-containing aCSF to the brain slice.

-

-

Post-Application Recording: Record the GABAergic activity for a sufficient period (e.g., 10-20 minutes) to observe the full effect of this compound.

-

Washout: If necessary, wash out the this compound by perfusing the slice with the standard recording aCSF.

Data Analysis and Interpretation

The primary effect of this compound is the potentiation of GABAergic signaling. This can be quantified by analyzing several parameters:

-

For sIPSCs/mIPSCs:

-

Frequency: An increase in frequency may suggest a presynaptic effect, although this is less common with GAT inhibitors.

-

Amplitude: An increase in amplitude indicates a larger postsynaptic response.

-

Decay Time: A prolongation of the decay time is a hallmark of GAT inhibition, as GABA remains in the synaptic cleft for a longer duration.[6]

-

-

For Tonic Currents:

-

Holding Current: A significant inward shift in the holding current (when clamped at 0 mV) after this compound application indicates an enhancement of the tonic GABAergic current. This can be quantified by measuring the difference in the holding current before and after drug application.[15]

-

The following diagram illustrates the expected effect of this compound on GABAergic transmission.

Figure 2. Mechanism of this compound at the GABAergic synapse.

Troubleshooting

| Problem | Possible Cause | Solution |

| Poor slice health (dark, unhealthy-looking cells) | Inadequate oxygenation, ischemia during dissection, mechanical damage from slicing. | Ensure continuous and vigorous carbogenation of all solutions.[10] Minimize the time between perfusion and slicing. Check the vibratome blade for nicks and ensure proper alignment.[10] |

| Unstable recordings (drifting baseline, loss of seal) | Poor slice health, mechanical instability of the rig, clogged pipette tip. | Use healthy, translucent slices. Ensure the rig is on an anti-vibration table. Filter internal solutions and use fresh pipettes.[14] |

| No effect of this compound | Inactive compound, incorrect concentration, degradation of the drug. | Use a fresh stock of this compound. Verify the final concentration. Prepare drug solutions fresh on the day of the experiment. |

| Unexpected excitatory effects | Direct activation of GABA-A receptors at high concentrations, leading to shunting inhibition or depolarization depending on the chloride reversal potential. | Use a lower concentration of this compound (10-50 µM). Verify the chloride concentration in your internal solution and calculate the reversal potential. |

Conclusion

This compound is a powerful tool for dissecting the role of GABA uptake in shaping inhibitory neurotransmission. By carefully following this detailed protocol, researchers can obtain high-quality, reproducible data on the effects of this compound in acute brain slices. Understanding the nuances of its mechanism of action, particularly the concentration-dependent effects, is critical for accurate data interpretation. This guide provides a solid foundation for investigating the intricate world of GABAergic signaling and its implications for brain function and disease.

References

- 1. This compound directly activates GABAA-like ion channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. Structural basis of GABA reuptake inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A review of the preclinical pharmacology of tiagabine: a potent and selective anticonvulsant GABA uptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. precisionary.com [precisionary.com]

- 8. digitalcommons.providence.org [digitalcommons.providence.org]

- 9. Preparation of Acute Brain Slices Using an Optimized N-Methyl-D-glucamine Protective Recovery Method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scientifica.uk.com [scientifica.uk.com]

- 11. Experimental Procedure — Slice Electrophysiology 1.0 documentation [campagnola.github.io]

- 12. researchgate.net [researchgate.net]